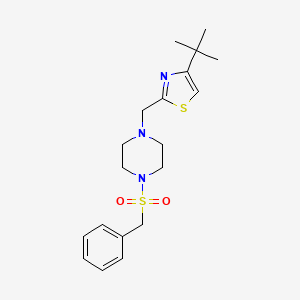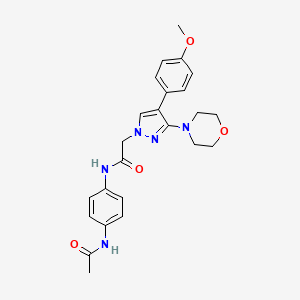![molecular formula C21H20FN5O2S B2848581 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide CAS No. 1421480-72-9](/img/structure/B2848581.png)
2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H20FN5O2S and its molecular weight is 425.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radiosynthesis for PET Imaging
The compound has been studied for its potential in radiosynthesis, specifically in the development of radioligands for positron emission tomography (PET) imaging. A study by Dollé et al. (2008) highlights its utility in imaging the translocator protein (18 kDa) with PET, indicating its significance in neurological research.
Neuroinflammation PET Imaging
In neuroscientific research, novel pyrazolo[1,5-a]pyrimidines closely related to this compound have been synthesized and evaluated for binding the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. A study by Damont et al. (2015) demonstrated the synthesis and biological in vitro evaluation of these compounds, further emphasizing their potential in neuroinflammation PET imaging.
Antimicrobial and Insecticidal Applications
Research by Deohate and Palaspagar (2020) explored the antimicrobial and insecticidal potential of related pyrimidine-linked pyrazole heterocyclics. This indicates a broader scope of application in areas like pest control and infectious disease research.
Peripheral Benzodiazepine Receptor Studies
The compound and its derivatives have been studied for their affinity and selectivity for peripheral benzodiazepine receptors (PBRs) in contrast to central benzodiazepine receptors (CBRs). A study by Fookes et al. (2008) highlights this aspect, potentially contributing to the understanding of neurodegenerative disorders.
Anticancer Research
The compound and its analogs have been investigated for their potential in anticancer research. A study by Liu et al. (2011) designed and synthesized thiazole-5-carboxylic acid phenylamide derivatives based on the structure of dasatinib, aiming to develop potent anti-tumor drugs.
Antipsychotic Potential
In pharmacological studies, derivatives of the compound have shown an antipsychotic-like profile in behavioral animal tests. A study by Wise et al. (1987) explored novel potential antipsychotic agents, indicating the compound's significance in the development of psychiatric medications.
Antihypertensive Applications
Another potential application is in the development of antihypertensive medications. A pilot trial by Keshari et al. (2020) investigated oxazolo/thiazolo-[3,2-a]-pyrimidin-3(2H)-one and 1,5-dihydroimidazo-[1,2-a]-pyrimidin-3(2H)-one derivatives, highlighting the compound's role in cardiovascular health research.
Propiedades
IUPAC Name |
2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O2S/c1-12-13(2)24-11-26(20(12)29)10-19(28)23-8-18-14(3)27-9-17(25-21(27)30-18)15-4-6-16(22)7-5-15/h4-7,9,11H,8,10H2,1-3H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDATJGDIKEJLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)NCC2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Chloro-4-[(3,4-difluorophenyl)methoxy]benzoic acid](/img/structure/B2848499.png)



![Methyl 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B2848505.png)


![2-{[(2-Chloro-4-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2848509.png)

![6-Oxa-8-azaspiro[3.5]nonane-2,7-dione](/img/structure/B2848513.png)
methyl}-4,5-dimethylthiophen-2-yl)furan-2-carboxamide](/img/structure/B2848514.png)
![Methyl 2-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate](/img/structure/B2848515.png)
![3-(4-chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2848518.png)
![N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-3-[(furan-2-yl)formamido]propanamide](/img/structure/B2848519.png)
